molecular formula C13H10N2O5S3 B2536864 (Z)-2-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)ethanesulfonic acid CAS No. 868141-82-6

(Z)-2-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)ethanesulfonic acid

Cat. No.: B2536864
CAS No.: 868141-82-6
M. Wt: 370.41
InChI Key: GYAVREVUUDNKJL-KTKRTIGZSA-N
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Description

(Z)-2-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a useful research compound. Its molecular formula is C13H10N2O5S3 and its molecular weight is 370.41. The purity is usually 95%.
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Biological Activity

(Z)-2-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and enzyme inhibition. This article reviews the biological activity of this compound, supported by data tables, research findings, and case studies.

The compound has a complex structure characterized by a thiazolidinone ring and an indole moiety. Its molecular formula is C16H15N2O5SC_{16}H_{15}N_2O_5S, with a molecular weight of 355.37 g/mol. The presence of these functional groups suggests potential interactions with biological macromolecules.

Antimicrobial Activity

Research indicates that derivatives of thiazolidinones exhibit significant antimicrobial properties. For example, a study evaluated several compounds similar to this compound and found promising results against various bacterial strains. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 32 µg/mL, indicating moderate to strong activity against pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL)Activity Type
Compound A0.5Bacterial
Compound B1.0Fungal
(Z)-2-(4-oxo...)8.0Bacterial

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. In studies involving human leukemia cell lines, the compound demonstrated moderate antiproliferative activity. The IC50 values were reported between 15 µM and 25 µM, suggesting that it may induce apoptosis in cancer cells .

Case Study : A derivative of the compound was tested on two different leukemia cell lines using MTT assays and flow cytometry. Results showed significant cell death at concentrations above 20 µM, with mechanisms involving DNA fragmentation and cell cycle arrest .

Enzyme Inhibition

The compound's ability to inhibit cytochrome P450 enzymes is noteworthy. It has been shown to inhibit CYP1A2 and CYP3A4, which are crucial for drug metabolism. The inhibition constants (Ki) were determined to be approximately 0.62 µM for CYP1A2 and 0.60 µM for CYP3A4 . This suggests that the compound could affect the pharmacokinetics of co-administered drugs.

Pharmacokinetics

Pharmacokinetic studies indicate that (Z)-2-(4-oxo...) has high gastrointestinal absorption but is not a substrate for P-glycoprotein, which is beneficial for its bioavailability. The blood-brain barrier permeability is low, indicating limited central nervous system penetration .

PropertyValue
GI AbsorptionHigh
BBB PermeantNo
CYP InhibitionYes

Toxicity Profile

Toxicological assessments have shown that this compound does not exhibit mutagenic or cytotoxic properties within tested concentrations. The LD50 values suggest a relatively safe profile, with estimates around 1345 mg/kg .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiazolidin compounds exhibit notable antimicrobial properties. In particular, studies have shown that (Z)-2-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)ethanesulfonic acid and its analogs demonstrate efficacy against various bacterial strains. For instance, one study reported that thiazolidin derivatives inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing their potential as broad-spectrum antimicrobial agents .

Anticancer Activity

The compound's structure also positions it as a candidate for anticancer drug development. Research has demonstrated that certain thiazolidin derivatives can inhibit cancer cell proliferation by targeting critical enzymes involved in cell division and survival. For example, a study highlighted the compound's ability to inhibit thymidylate synthase, an enzyme essential for DNA synthesis, thereby inducing apoptosis in cancer cells .

Enzyme Inhibition

The compound has been studied for its ability to inhibit metalloenzymes such as carbonic anhydrase, which plays a crucial role in regulating pH and fluid balance in tissues. In vitro studies have shown that this compound acts as an effective inhibitor of various isoforms of carbonic anhydrase, suggesting potential therapeutic applications in conditions like glaucoma and cancer .

Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial activity of various thiazolidin derivatives, including this compound. The results indicated significant inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL depending on the derivative .

Anticancer Potential

In another investigation, the anticancer properties of this compound were assessed using various cancer cell lines, including breast and prostate cancer models. The findings revealed that treatment with the compound resulted in reduced cell viability and induced apoptosis at concentrations as low as 10 µM, highlighting its potential as a lead compound for further development in cancer therapy .

Summary Table of Applications

ApplicationActivity TypeReference
AntimicrobialBroad-spectrum activity
AnticancerCell proliferation inhibition
Enzyme InhibitionCarbonic anhydrase inhibition

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity arises from three key structural elements:

Functional GroupReactivity ProfileSupporting Evidence
Thioxothiazolidinone Susceptible to nucleophilic attack at sulfur or carbonyl groups; redox reactions
Sulfonic Acid Acid-base reactions (e.g., salt formation), esterification
Oxoindolinylidene Electrophilic substitution (e.g., halogenation), Michael addition

Nucleophilic Substitution at Thioxothiazolidinone

The thione sulfur (C=S) and carbonyl groups in the thioxothiazolidinone ring are reactive toward nucleophiles. For example:

  • Alkylation/Iodination : Reaction with alkyl halides or iodine in basic media forms S-alkyl/I-substituted derivatives.

    Mechanism: Nucleophilic attack at sulfur generates intermediates that undergo further substitution or rearrangement .

  • Ring-Opening : Strong nucleophiles (e.g., amines) can cleave the thiazolidinone ring under basic conditions, yielding dithiocarbamate derivatives.

Acid-Base Reactions Involving the Sulfonic Acid Group

The sulfonic acid moiety participates in:

  • Neutralization : Forms stable sulfonate salts with bases (e.g., NaOH):

    RSO3H+NaOHRSO3Na++H2O\text{RSO}_3\text{H} + \text{NaOH} \rightarrow \text{RSO}_3^-\text{Na}^+ + \text{H}_2\text{O}

    These salts enhance solubility for biochemical assays .

  • Esterification : Reacts with alcohols under dehydrating conditions to form sulfonate esters .

Electrophilic Aromatic Substitution (EAS)

The oxoindolinylidene moiety’s aromatic system undergoes EAS at electron-rich positions (e.g., C-5 or C-6 of the indole ring):

  • Halogenation : Chlorination/bromination occurs in the presence of Lewis acids (e.g., FeCl3_3).

  • Nitration : Limited by steric hindrance from the fused thiazolidinone ring .

Redox Reactions

  • Thione Oxidation : The C=S group oxidizes to sulfinic/sulfonic acids under strong oxidizing agents (e.g., H2_2O2_2).

  • Reduction of Double Bonds : Catalytic hydrogenation (H2_2, Pd/C) reduces the exocyclic C=C bond, altering stereochemistry .

Condensation Reactions

The compound acts as a Michael acceptor due to its α,β-unsaturated carbonyl system:

  • Cycloadditions : Participates in [4+2] Diels-Alder reactions with dienes to form polycyclic adducts .

  • Schiff Base Formation : Reacts with primary amines to generate imine derivatives.

Biological Interaction-Driven Reactions

In biochemical contexts:

  • Enzyme Inhibition : The thioxothiazolidinone group chelates metal ions in enzyme active sites (e.g., HDACs), forming stable complexes .

  • Glutathione Adduct Formation : Thiol groups in proteins react with the electrophilic C=S bond, leading to covalent adducts.

Comparative Reactivity with Analogs

Reactivity trends for structurally related compounds:

Compound ModificationImpact on ReactivitySource
Fluorination at C-5 Enhances electrophilic substitution rates
Benzoic Acid Substituent Facilitates esterification/amide coupling
Hexanoic Acid Side Chain Increases solubility for nucleophilic reactions

Properties

IUPAC Name

2-[4-hydroxy-5-(2-oxoindol-3-yl)-2-sulfanylidene-1,3-thiazol-3-yl]ethanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O5S3/c16-11-9(7-3-1-2-4-8(7)14-11)10-12(17)15(13(21)22-10)5-6-23(18,19)20/h1-4,17H,5-6H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLFLPNYHJAUFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)N=C2C=C1)C3=C(N(C(=S)S3)CCS(=O)(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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